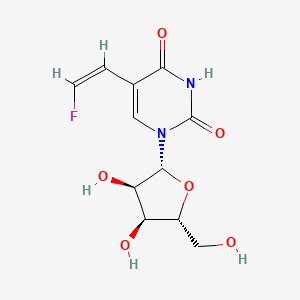

2'-Deoxy-5-(2-fluorovinyl)uridine

Description

Role of Nucleoside Analogs in Interfering with DNA Synthesis

A primary mechanism by which nucleoside analogs exert their biological activity is through the disruption of DNA synthesis. After entering a cell, these compounds are phosphorylated to their active triphosphate forms. In this state, they can act as competitive inhibitors of DNA polymerases, the enzymes responsible for replicating DNA. Furthermore, if their structure allows, they can be incorporated into the growing DNA strand. Because they are chemically modified, their incorporation often leads to chain termination, effectively halting the replication process. This interference with DNA synthesis is particularly detrimental to rapidly replicating entities such as cancer cells and viruses, forming the basis of their use as anticancer and antiviral agents.

Broad Applications of C-5 Modified Pyrimidine (B1678525) Nucleosides in Research

Within the larger family of nucleoside analogs, those with modifications at the C-5 position of the pyrimidine ring have proven to be a particularly fruitful area of research. The C-5 position is a key site for chemical alteration, and a wide variety of substituents have been introduced at this position to modulate the biological activity of the parent nucleoside. These C-5 substituted pyrimidine nucleosides have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer properties. For instance, the introduction of a vinyl group or a halogenated vinyl group at the C-5 position of 2'-deoxyuridine (B118206) has led to the development of compounds with significant activity against various herpesviruses. nih.gov Beyond their therapeutic potential, these modified nucleosides also serve as valuable research tools. They are used as probes to study the mechanisms of DNA replication and repair, and to investigate the substrate specificity of various enzymes involved in nucleic acid metabolism. The ease of functionalization at the C-5 position allows for the synthesis of a diverse library of compounds, facilitating structure-activity relationship studies that are crucial for rational drug design.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80015-51-6 |

|---|---|

Molecular Formula |

C11H13FN2O6 |

Molecular Weight |

288.23 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-fluoroethenyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H13FN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8-,10-/m1/s1 |

InChI Key |

DUMHHKBYUKEXQE-FJHCEMISSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C\F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CF |

Origin of Product |

United States |

Contextualization of 2 Deoxy 5 2 Fluorovinyl Uridine Within Fluorinated Nucleoside Research

Historical and Contemporary Approaches to C-5 Modification of Pyrimidine (B1678525) Nucleosides

The synthesis of 5-substituted pyrimidine nucleosides has been an area of intense research, driven by their potential applications in medicine and pharmacy. mostwiedzy.plresearchgate.net Chemical modifications at the C-5 position can significantly alter the biological activity, bioavailability, and biostability of the parent nucleoside. mostwiedzy.plresearchgate.net Historically, methods for introducing substituents at this position often relied on multi-step sequences starting from pre-functionalized pyrimidines.

A broad range of synthetic methods has been developed over the decades. mostwiedzy.pl Halogenation, for instance, is a common initial step, creating versatile intermediates like 5-halo-pyrimidines that exhibit anticancer and antiviral properties. mostwiedzy.plresearchgate.net These halogenated nucleosides can then undergo further transformations. Transition-metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel, have become a dominant and powerful tool. mostwiedzy.plmdpi.com These reactions allow for the formation of C-C bonds, enabling the introduction of a wide variety of aryl, vinyl, and alkyl groups at the C-5 position. mdpi.comfiu.edu

More contemporary approaches focus on increasing efficiency and reducing the need for pre-functionalized starting materials. mdpi.comfiu.edu Direct C-H activation at the C-5 position of the uracil (B121893) ring represents a significant advancement, allowing for the direct coupling of the nucleoside with various partners and avoiding the use of organometallic reagents. mdpi.comfiu.edu These modern strategies, including cross-dehydrogenative couplings, offer more atom-economical and environmentally friendly routes to C-5 modified pyrimidine nucleosides. mostwiedzy.plmdpi.com

Strategies for Fluorovinyl Moiety Incorporation at the C-5 Position

Introducing a fluorovinyl group at the C-5 position requires specific synthetic strategies capable of constructing this functional group with precision. Several distinct methodologies have been explored, ranging from building the group onto the pre-formed nucleoside to constructing the modified base before attaching the sugar moiety.

One established pathway to create a vinyl group at the C-5 position involves a two-step sequence starting with formylation. For the synthesis of the related compound 5-(2,2-difluorovinyl)-2'-deoxyuridine, a key intermediate, 5-(2,2-difluorovinyl)uracil, was prepared from 2,4-dimethoxy-5-bromopyrimidine. nih.gov This process involved an initial formylation step to introduce a carbonyl group, which was then subjected to difluoromethylenation to create the C=CF2 double bond. nih.gov A similar strategy could be adapted for the synthesis of the monofluoro analog. This approach builds the desired vinyl group onto the pyrimidine ring before the final steps of sugar attachment or deprotection.

The convergent approach, where the modified base and the sugar are synthesized separately and then joined, is a common strategy in nucleoside chemistry. nih.govnih.gov In the synthesis of 5-(2,2-difluorovinyl)-2'-deoxyuridine, the fully constructed 5-(2,2-difluorovinyl)uracil base was condensed with a protected D-erythro-pentofuranosyl chloride. nih.gov This glycosylation reaction, often facilitated by a silylating agent to activate the nucleobase, forms the crucial N-glycosidic bond. nih.gov Following the coupling, separation of the resulting anomers and removal of the protecting groups yields the final target nucleoside. nih.gov This method is advantageous for its modularity, allowing for variations in both the base and sugar components.

Direct functionalization of the pre-formed nucleoside offers a more direct route. Lithiation of a protected nucleoside can generate a reactive anion at the C-5 position. researchgate.net This C-5 anion can then react with a suitable electrophile to introduce the desired substituent. researchgate.net For the synthesis of this compound, this would involve the reaction of a dilithiated deoxyuridine derivative with a fluoroalkene species, such as a fluoro-substituted vinyl halide or a related electrophile. This method provides a powerful way to form the C-C bond directly on the intact nucleoside scaffold.

Starting from 5-ethynyluracil nucleosides provides another modern and versatile entry point for creating functionalized vinyl groups. fiu.edu These terminal alkyne derivatives can undergo various addition reactions. An aerobic difunctionalization of a 5-ethynyluracil analogue has been used to synthesize a 5-(β-keto)sulfonyluracil derivative. fiu.edu This type of reaction, which involves the simultaneous addition of two different functional groups across the triple bond, highlights the potential to construct complex vinyl substituents. A related hydrofluorination or a multi-component reaction involving a fluorine source could be envisioned to form the fluorovinyl moiety directly from the ethynyl (B1212043) precursor.

Sulfur-based functional groups can serve as versatile intermediates that can be transformed into other functionalities. Oxidative desulfurization-fluorination is a protocol used to convert thioethers into difluoromethyl or trifluoromethyl groups. rsc.org In a potential application to nucleoside synthesis, a 5-(thiomethyl)uridine derivative could be envisioned as a precursor. The sulfur atom would first be oxidized and then displaced by fluorine atoms.

Alternatively, reductive desulfonylation offers a method to remove a sulfonyl group, often after it has been used to facilitate a C-C bond formation. researchgate.net For instance, a Julia-type olefination involving a sulfone could be used to construct the vinyl group at the C-5 position, with the sulfonyl group subsequently removed reductively. researchgate.net Furthermore, methods for the desulfonylative cross-coupling of α-fluorobenzyl triflones demonstrate that a sulfonyl group can be replaced to form C-C bonds, suggesting a pathway where a pre-fluorinated, sulfonyl-containing building block is coupled to the C-5 position of the nucleoside. researchgate.net

Table 1: Summary of Synthetic Strategies

| Strategy | Starting Material Type | Key Reagents/Steps | Description |

|---|---|---|---|

| Sequential Formylation and Difluoromethylenation | 5-Bromopyrimidine | Formylating agent, difluoromethylenating agent | Builds the vinyl group on the pyrimidine base before sugar attachment. nih.gov |

| Condensation Reaction | 5-Fluorovinyluracil, Protected Sugar Halide | Silylating agent (e.g., HMDS), Lewis acid | Couples a pre-formed modified base with a protected sugar. nih.gov |

| Dilithiation Reaction | Protected 2'-Deoxyuridine (B118206) | Strong base (e.g., LDA), Fluoroalkene electrophile | Direct C-5 functionalization via a lithiated intermediate. researchgate.net |

| Aerobic Difunctionalization | 5-Ethynyluracil Nucleoside | Catalyst, Fluorine source, Oxygen | Adds functional groups across a C-5 alkyne to form the vinyl moiety. fiu.edu |

| Desulfurization/Desulfonylation | Sulfur-substituted Uridine (B1682114) | Oxidizing/Fluorinating agent or Reducing agent | Uses a sulfur group as a handle for fluorination or for removal after C-C bond formation. rsc.orgresearchgate.net |

Advanced Synthetic Transformations for Analog Generation

The generation of diverse analogs of this compound hinges on sophisticated synthetic transformations that allow for precise modification of the pyrimidine core. These methods include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and emerging organocatalytic approaches.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds at the C5 position of pyrimidine nucleosides. This approach typically utilizes a 5-halo-2'-deoxyuridine derivative as a key starting material. Various types of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, have been successfully employed to introduce a wide array of substituents, including vinyl groups.

The general applicability of palladium-catalyzed cross-coupling extends to unprotected nucleosides and nucleotides in polar solvents, which simplifies synthetic sequences by avoiding protection and deprotection steps. For instance, the Suzuki coupling of 5-iodo-2'-deoxyuridine (5-IdU) with arylboronic acids can be achieved with high efficiency using a Pd(OAc)₂/TPPTS catalyst system in aqueous media. The reactivity of halonucleosides in these reactions generally follows the order: I > Br > Cl.

A notable application of this methodology is the synthesis of 5-alkenyl-2'-deoxyuridine derivatives. Early examples involved the Heck-type coupling of 5-(chloromercuri)-2'-deoxyuridine with styrene (B11656) derivatives mediated by stoichiometric amounts of lithium tetrachloropalladate(II) in methanol. More contemporary methods utilize catalytic amounts of palladium acetate (B1210297) with an oxidant in acetonitrile (B52724) to achieve direct C5-alkenylation of uridine and 2'-deoxyuridine. nih.gov

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 5-Iodo-2'-deoxyuridine, Arylboronic acid | Pd(OAc)₂, TPPTS | 5-Aryl-2'-deoxyuridine | Good to Excellent | nih.gov |

| 5-(Chloromercuri)-2'-deoxyuridine, Styrene | Li₂PdCl₄ | 5-Styrenyl-2'-deoxyuridine | Not specified | nih.gov |

| 2'-Deoxyuridine, Alkene | Pd(OAc)₂, t-Butyl perbenzoate | 5-Alkenyl-2'-deoxyuridine | 35-57% | nih.gov |

This table summarizes representative palladium-catalyzed cross-coupling reactions on 2'-deoxyuridine derivatives.

Nucleophilic substitution reactions provide another avenue for the functionalization of the C5 position of pyrimidine nucleosides. A particularly relevant strategy involves the use of (E)-5-(β-chlorovinyl)sulfones as electrophilic substrates. These compounds can be synthesized from the corresponding 5-ethynylpyrimidine (B139185) nucleosides through a transition-metal-catalyzed chlorosulfonylation.

The (E)-5-(β-chlorovinyl)sulfone derivatives of 2'-deoxyuridine readily undergo nucleophilic substitution with various nucleophiles, such as amines and thiols, via an addition-elimination mechanism. nih.govnih.gov This reaction proceeds with retention of the E-configuration of the double bond. The treatment of these vinyl sulfones with ammonia, followed by acid-catalyzed hydrolysis of the resulting β-sulfonylvinylamines, leads to the formation of 5-(β-keto)sulfones. nih.govnih.gov These keto-sulfone derivatives are themselves valuable intermediates for further modifications. nih.govnih.gov

| Substrate | Nucleophile | Product | Reference |

| (E)-5-(β-chlorovinyl)sulfonyl-2'-deoxyuridine | Amines | (E)-5-(β-amino-vinyl)sulfonyl-2'-deoxyuridine | nih.govnih.gov |

| (E)-5-(β-chlorovinyl)sulfonyl-2'-deoxyuridine | Thiols | (E)-5-(β-thio-vinyl)sulfonyl-2'-deoxyuridine | nih.govnih.gov |

| (E)-5-(β-chlorovinyl)sulfonyl-2'-deoxyuridine | Ammonia, then H₃O⁺ | 5-(β-keto)sulfonyl-2'-deoxyuridine | nih.govnih.gov |

This table illustrates the versatility of nucleophilic substitution reactions on (E)-5-(β-chlorovinyl)sulfonyl-2'-deoxyuridine.

While palladium-catalyzed methods are well-established, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives. In the context of nucleoside chemistry, organocatalysts have been explored for various transformations. For instance, 2'-aminouridine (B12940546) derivatives have been designed and synthesized to act as organocatalysts in Diels-Alder reactions. nih.gov Although specific examples of organocatalytic monofluorovinylation of uridines are not extensively documented in the provided search results, the principles of organocatalysis suggest its potential applicability. Such a reaction would likely involve the activation of a suitable fluorinated building block by a chiral organocatalyst, followed by its reaction with a uridine derivative. The development of such a methodology would be a significant advancement, providing enantioselective access to this compound and its analogs.

Phosphorylation and Triphosphate Formation of Nucleoside Precursors

The biological activity of nucleoside analogs often requires their conversion to the corresponding 5'-triphosphates. This transformation is typically achieved through chemical phosphorylation methods, which must be carefully controlled to ensure regioselectivity and efficiency.

The Yoshikawa method is a widely used procedure for the synthesis of nucleoside 5'-triphosphates. nih.gov The classical approach involves the reaction of an unprotected nucleoside with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. nih.gov This leads to the formation of a highly reactive phosphorodichloridate intermediate, which is then treated with a pyrophosphate salt to generate a cyclic triphosphate. Subsequent hydrolysis of this cyclic intermediate yields the desired 5'-triphosphate. nih.gov

Modifications to the Yoshikawa method have been developed to improve yields and simplify purification. One such modification involves a one-pot, three-step procedure that starts with the monophosphorylation of the nucleoside, followed by reaction with pyrophosphate and subsequent hydrolysis. This approach has been successfully applied to the synthesis of various modified nucleoside triphosphates. Another variation employs POCl₃ in the presence of a proton sponge, followed by treatment with tributylammonium (B8510715) pyrophosphate. mdpi.com

| Nucleoside Precursor | Reagents | Product | Key Features | Reference |

| Unprotected Nucleoside | 1. POCl₃, Trialkylphosphate 2. Pyrophosphate 3. H₂O | Nucleoside-5'-triphosphate | One-pot, selective for 5'-OH | nih.gov |

| Modified Nucleoside | 1. POCl₃, Proton Sponge 2. Tributylammonium pyrophosphate | Modified Nucleoside-5'-triphosphate | Effective for various analogs | mdpi.com |

This table outlines the key aspects of the modified Yoshikawa method for the synthesis of nucleoside 5'-triphosphates.

The phosphorylation of nucleosides bearing a 5-(β-keto)sulfone moiety presents unique challenges and can lead to unexpected chemical transformations. When a 2'-deoxyuridine derivative with a 5-(β-keto)sulfone group is subjected to phosphorylation conditions (e.g., POCl₃ and proton sponge), the expected 5'-triphosphate is not always the major product. nih.gov

In the case of adenine (B156593) nucleosides with a C2-(β-keto)sulfone group, an unexpected conversion to the corresponding 2-carboxylic acid nucleotide occurs during the phosphorylation and subsequent purification steps. mdpi.com This transformation is thought to be facilitated by the reagents used for phosphorylation or the presence of the triphosphate group at the 5'-position. mdpi.com A similar reactivity could be anticipated for pyrimidine nucleosides with a 5-(β-keto)sulfone group. For example, phosphorylation of a 5-(β-keto)sulfonyl-2'-deoxyuridine derivative with POCl₃ followed by quenching with triethylammonium (B8662869) bicarbonate and purification can yield the 5'-monophosphate. nih.gov The stability of the β-keto sulfone group under the conditions required for conversion to the triphosphate is a critical consideration in the synthesis of these analogs.

Molecular and Cellular Mechanisms of Action of 2 Deoxy 5 2 Fluorovinyl Uridine

Interference with Nucleic Acid Synthesis Pathways

2'-Deoxy-5-(2-fluorovinyl)uridine, like other 5-substituted pyrimidine (B1678525) analogs, is designed to interfere with the normal synthesis of nucleic acids, a fundamental process for cell proliferation. The introduction of a substituent at the 5-position of the uracil (B121893) base is a common strategy in the development of antimetabolites. The size and nature of this substituent are critical factors in determining whether the analog will be incorporated into DNA. For an analog to be incorporated, its 5-substituent should be of a similar size to the methyl group of thymine (B56734). semanticscholar.org

Studies on related compounds, such as 5-vinyluracil (B15639), have shown that these analogs can be incorporated into the DNA of organisms, replacing thymine residues. nih.govportlandpress.com This incorporation is a key aspect of their biological effect. The presence of the vinyl group, which is structurally similar to the fluorovinyl group of the target compound, suggests a parallel mechanism of action. However, it is important to note that the delivery of the nucleoside form, such as 2'-deoxy-5-vinyluridine, did not result in DNA incorporation in studies with bacteriophage T3, and its presence was found to be detrimental to the viability of the phage particles. nih.govportlandpress.com This indicates that the metabolic activation pathway is crucial for the ultimate effect of these analogs.

Enzymatic Substrate Specificity and Inhibition Profiles

The interaction of this compound with cellular enzymes is central to its mechanism of action. Upon entering the cell, it is recognized by enzymes involved in the pyrimidine salvage pathway, leading to its conversion into active metabolites that can inhibit key enzymes in nucleotide synthesis.

A primary target for many fluorinated pyrimidine analogs is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). drugbank.comresearchgate.net TS catalyzes the methylation of dUMP, providing the sole intracellular source of dTMP, a necessary precursor for DNA synthesis. drugbank.comresearchgate.net

Fluorinated pyrimidines, such as the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), exert their cytotoxic effects through the inhibition of TS. nih.gov 5-FU is metabolized in the cell to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which acts as a potent suicide inhibitor of TS. researchgate.netwikipedia.org FdUMP binds to the nucleotide-binding site of TS and forms a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP. researchgate.net This leads to an imbalance in the deoxynucleotide pool and disrupts DNA replication, ultimately causing cell death. researchgate.net

Given the structural similarities, it is highly probable that this compound follows a similar path of metabolic activation to its monophosphate form, which then acts as an inhibitor of thymidylate synthase. Analogs of FdUMP with substitutions at the 5'-carbon have been designed to maintain TS inhibitory activity while potentially avoiding undesirable metabolism. semanticscholar.org

The 2'-substituent of a nucleoside analog plays a critical role in its recognition by cellular enzymes and its subsequent metabolic fate. The absence of a hydroxyl group at the 2'-position, as in 2'-deoxyribonucleosides, is a key feature that allows these compounds to be recognized by enzymes of the DNA synthesis pathway. drugbank.com For instance, thymidine (B127349) kinase, the enzyme that catalyzes the initial phosphorylation of thymidine, also recognizes and phosphorylates many 2'-deoxyuridine (B118206) analogs. sigmaaldrich.com

The presence of a fluorine atom at the 2'-position, as seen in other nucleoside analogs, can also significantly influence biological activity. nih.gov In the case of this compound, the "deoxy" character at the 2' position is what directs it towards the metabolic pathways associated with DNA precursors.

Uridine (B1682114) Monophosphate Synthetase (UMPS) is a bifunctional enzyme that catalyzes the final two steps in the de novo biosynthesis of pyrimidines, converting orotate (B1227488) to uridine monophosphate (UMP). researchgate.net While the direct interaction of this compound with UMPS has not been explicitly detailed, the metabolic pathway of pyrimidine nucleoside analogs provides insight into its potential processing.

After the initial phosphorylation by thymidine kinase to its monophosphate form, the resulting analog monophosphate can be a substrate for other cellular kinases. For example, UMP-CMP kinase is responsible for the phosphorylation of UMP to UDP. nih.gov It is plausible that the monophosphate of this compound is further phosphorylated to its di- and triphosphate forms by cellular kinases like UMP-CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.gov The resulting triphosphate is the active form that can either inhibit polymerases or be incorporated into DNA.

Incorporation Dynamics into Cellular Macromolecules

A significant aspect of the mechanism of action of some nucleoside analogs is their incorporation into cellular macromolecules, particularly DNA. This event can lead to the termination of DNA chain elongation or result in a functionally altered DNA, both of which can have profound biological consequences.

The incorporation of uracil and its analogs into DNA is a known phenomenon. wikipedia.org Studies with 5-substituted uracil derivatives have demonstrated their ability to be integrated into the DNA of various organisms. semanticscholar.orgnih.gov Specifically, research on bacteriophage T3 showed that 5-vinyluracil, a close structural relative of the fluorovinyl derivative, could replace a significant portion of the thymine residues in the phage's DNA when the base itself was supplied in the growth medium. nih.govportlandpress.com

This finding suggests that this compound, after being metabolized to its triphosphate form, could be a substrate for DNA polymerases and be incorporated into the growing DNA chain in place of thymidine triphosphate. However, as noted earlier, the direct administration of the deoxyribonucleoside of 5-vinyluracil did not lead to its incorporation into phage DNA and was associated with toxicity, highlighting the complexity of the metabolic activation and transport processes. nih.govportlandpress.com

Potential for Incorporation into Ribonucleic Acid (RNA)

While this compound is, by its nature as a deoxyribonucleoside analog, primarily directed towards DNA synthesis, the potential for its incorporation into RNA is a subject of scientific consideration. Generally, ribonucleotide reductases are responsible for converting ribonucleoside diphosphates to their deoxyribonucleoside counterparts, which are then used for DNA synthesis. The 2'-hydroxyl group on the ribose sugar is the key differentiator for RNA polymerases. However, the specificity of these enzymes is not absolute, and under certain conditions, deoxyribonucleoside analogs can be mistakenly incorporated into RNA, or ribonucleoside analogs into DNA.

For instance, the related compound 2'-Deoxy-2'-fluorouridine has been shown to be incorporated into both DNA and RNA in animal models. medchemexpress.com Another analog, 5-fluorouracil (5-FU), a compound structurally related to the base of this compound, is known to be incorporated into both RNA and DNA, which contributes to its cytotoxic effects. nih.gov

The incorporation of a vinyl-modified nucleobase, 5-vinyuracil, into nascent RNA has been demonstrated in a mouse model, achieving an incorporation rate of approximately 0.1% of total uracil residues. atwoodlab.com Although this study used the nucleobase rather than the full deoxyribonucleoside, it highlights the possibility of cellular machinery accommodating such modified pyrimidines into RNA. The triphosphate form of 2'-fluoro-deoxyuridine (2'-Fluoro-dUTP) is also utilized in the synthesis of RNA constructs to enhance their in vivo stability. trilinkbiotech.com

Induction of Cellular Responses

The introduction of nucleoside analogs like this compound into a cell can trigger a cascade of cellular responses, primarily stemming from the disruption of nucleic acid synthesis and integrity. These responses are crucial components of the compound's mechanism of action.

DNA Damage Response Activation (Referencing Related Analogs)

The incorporation of nucleoside analogs into DNA is a significant source of cellular stress, often leading to the activation of the DNA Damage Response (DDR). nih.govcuni.cz This complex signaling network is essential for maintaining genomic integrity. When DNA polymerases incorporate analogs like this compound into the newly synthesized DNA strand, it can result in replication fork stalling and the creation of abnormal DNA structures. cuni.czwikipedia.org

These DNA lesions are recognized by sensor proteins of the DDR pathway, such as the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. nih.gov Activation of these kinases initiates a signaling cascade, leading to the phosphorylation of numerous downstream effector proteins. nih.gov Key among these are the checkpoint kinases Chk1 and Chk2, which play a pivotal role in orchestrating the cellular response to DNA damage. nih.govnih.gov

Studies on various nucleoside analogs have demonstrated the activation of these pathways. For example, exposure to analogs like BrdU and EdU leads to the phosphorylation of histone H2A variant H2AX (forming γ-H2AX), a well-established marker of DNA double-strand breaks and replication stress. nih.gov Similarly, the guanosine (B1672433) analog CNDAG and its prodrugs have been shown to cause a significant increase in the phosphorylation of ATM and its downstream targets, including Chk1, Chk2, SMC1, NBS1, and H2AX, indicating the activation of the ATM-dependent DDR pathway. nih.gov The anticancer nucleoside analog gemcitabine (B846) also induces H2AX phosphorylation. cuni.cz

While direct evidence for this compound is limited, its structural similarity to other pyrimidine analogs that are incorporated into DNA strongly suggests it would also activate the DDR. The presence of the fluorovinyl group at the C5 position could create steric hindrances and altered base-pairing properties, leading to DNA distortions that are potent triggers of the DDR.

Table 1: Cellular Responses to Nucleoside Analog-Induced DNA Damage

| Nucleoside Analog | Key Cellular Response | Activated Proteins/Pathways | Reference |

| BrdU, EdU | DNA damage, Checkpoint activation | p-H2A, Chk1 | nih.gov |

| CNDAG | ATM-dependent DNA damage response | p-ATM, p-Chk1, p-Chk2, p-SMC1, p-NBS1, p-H2AX | nih.gov |

| Gemcitabine | Stalled replication forks, S-phase arrest | p-H2AX, Chk1 | cuni.cz |

| Cytarabine | Irreparable DNA double-strand breaks | TET- and TDG-dependent pathways, NHEJ | aacrjournals.org |

Cell Cycle Modulation (Referencing Related Analogs)

A direct consequence of DNA Damage Response activation is the modulation of the cell cycle. Cells with damaged DNA will arrest their progression through the cell cycle to allow time for repair. nih.gov This prevents the propagation of potentially mutagenic lesions. The checkpoint kinases, Chk1 and Chk2, activated by the DDR, are central to this process. nih.gov

Nucleoside analogs frequently cause cell cycle arrest, particularly in the S-phase (the phase of DNA synthesis) or the G2 phase. cuni.cznih.gov The stalling of replication forks due to the incorporation of these analogs is a potent signal for S-phase arrest. cuni.cz For instance, analogs such as ara-C, gemcitabine, and troxacitabine (B1681597) are known to cause an accumulation of cells in the S-phase. cuni.cz In contrast, the analog CNDAC, which leads to DNA breaks, activates the G2 checkpoint, causing cells to accumulate in the G2 phase of the cell cycle. cuni.cz

Studies using inhibitors that block the cell cycle at specific phases have shown that this can impact the efficacy of nucleoside analogs. For example, arresting cells in the S or G2 phase can decrease their susceptibility to certain antiviral nucleoside analogs. nih.gov This is because the intracellular concentrations of natural deoxynucleoside triphosphates (dNTPs) can change during cell cycle arrest, affecting the competitive incorporation of the analog's triphosphate form. nih.gov

The activation of the DNA damage checkpoint, indicated by the phosphorylation of Chk1 and Cdc2, has been observed with analogs like BrdU, leading to a delay in the completion of S phase and entry into the next cell cycle. nih.gov Therefore, it is highly probable that this compound, by inducing a DNA damage response, would similarly cause perturbations in cell cycle progression, likely leading to an S-phase or G2/M arrest, depending on the precise nature of the DNA lesions it induces.

Preclinical and in Vitro Investigation of 2 Deoxy 5 2 Fluorovinyl Uridine Biological Activities

Antiviral Efficacy in Model Systems

Studies Against Herpes Simplex Virus Type 1 (HSV-1) Infection

The landscape of antiviral research has been significantly shaped by the development of nucleoside analogs. Among these, 5-substituted pyrimidine (B1678525) nucleosides have demonstrated notable success as specific inhibitors of herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV) infections. nih.gov Compounds such as 5-iodo-, 5-ethyl-, and (E)-5-(2-bromovinyl)-2'-deoxyuridine are prominent examples of this class of antivirals. nih.gov The nature of the substituent at the C-5 position of the pyrimidine ring is a critical determinant of their anti-herpes activity. nih.gov

The selective antiviral action of many of these nucleoside analogs, including 5-ethyl-2'-deoxyuridine, is dependent on the virus-induced thymidine (B127349) kinase (TK). nih.gov This enzyme, encoded by the virus, phosphorylates the nucleoside analog, which is the first step in its conversion to a cytotoxic form that inhibits viral replication. nih.govfrontiersin.org However, this reliance on viral TK can also lead to the development of drug-resistant viral strains. nih.gov

While many 5-substituted pyrimidine nucleosides show high specificity for HSV-1, HSV-2, and VZV, their efficacy against other herpesviruses like Epstein-Barr virus (EBV) and human cytomegalovirus (HCMV) is often limited. nih.gov This highlights the ongoing need for the development of new analogs with a broader spectrum of activity. Research has shown that introducing novel substituents at the C-1 carbon of the 5-side chain can lead to potent and broad-spectrum antiviral activity against various herpesviruses, including EBV and HCMV. nih.gov

Broader Spectrum Antiviral Potentials of C-5 Modified Pyrimidine Nucleoside Analogs

The modification of pyrimidine nucleosides at the C-5 position has been a fruitful strategy in the quest for novel antiviral agents with a broad spectrum of activity. nih.govresearchgate.net These alterations can significantly influence the biological activity, selective toxicity, and physicochemical properties of the nucleoside analogs. nih.gov

Research into C-5 modified pyrimidine nucleosides has yielded compounds with activity against a range of viruses. For instance, certain C5-arylalkynyl-β-D-ribofuranonucleosides and their 3'-deoxy and 3'-deoxy-3'-C-methyl derivatives have shown moderate cytostatic activity against various tumor cell lines and notable antiviral activity against RNA viruses such as Coxsackie virus B4, Respiratory syncytial virus, Yellow Fever Virus, and Human Coronavirus (229E). nih.gov

Furthermore, the development of acyclic nucleoside phosphonates with modifications at the C-5 position has led to compounds with in vitro activity against herpesviruses and varicella-zoster virus. nih.gov The antiviral activity of these compounds often correlates with their ability to be phosphorylated by cellular kinases, highlighting the importance of understanding the molecular mechanisms of action. nih.gov The search for broad-spectrum antiviral agents remains a key objective, driven by the emergence of new viruses and drug-resistant strains of existing pathogens. nih.gov

Cellular Responses and Antiproliferative Effects (Non-Clinical Context)

Inhibition of Cellular Proliferation

Nucleoside analogs, a class of compounds that mimic natural nucleosides, are well-established for their antiproliferative effects and are used in cancer therapy. biorxiv.org These compounds can disrupt cellular processes by being incorporated into DNA or RNA, or by inhibiting enzymes involved in nucleotide synthesis, thereby leading to an inhibition of cell division. biorxiv.org The antiproliferative activity of these analogs is often evaluated in vitro using various human tumor cell lines. nih.govnih.gov

The effectiveness of an antiproliferative agent can be influenced by the duration of exposure. For some compounds, protracted exposure is necessary to induce persistent growth inhibition. nih.gov The antiproliferative effects of these compounds are typically measured by assessing the reduction in cell viability or the inhibition of cell growth over time. frontiersin.orgmdpi.com

It is important to note that some nucleoside analogs used for their antiproliferative properties in cancer treatment may also exhibit antiviral activity. biorxiv.org This dual activity stems from their ability to interfere with nucleic acid synthesis, a process essential for both cancer cell proliferation and viral replication. biorxiv.org

Activity in HSV-1 Thymidine Kinase Gene Transformed Tumor Cells

The herpes simplex virus type 1 thymidine kinase (HSV-1 TK) gene is a key element in virotherapy and suicide gene therapy for cancer. frontiersin.org Tumor cells that are genetically modified to express the HSV-1 TK gene become susceptible to certain nucleoside analogs that are non-toxic to normal cells. nih.govresearchgate.net

The principle behind this therapeutic strategy is that the HSV-1 TK enzyme can phosphorylate specific nucleoside analogs, such as ganciclovir, converting them into their toxic triphosphate form. frontiersin.org This activated drug then incorporates into the DNA of the replicating tumor cells, leading to cell death. frontiersin.org An important aspect of this approach is the "bystander effect," where the toxic metabolite can be transferred to neighboring, unmodified tumor cells, amplifying the therapeutic effect. frontiersin.org

Several 5-substituted 2'-deoxyuridine (B118206) analogs have been evaluated for their activity in HSV-1 TK-expressing tumor cells. researchgate.net For instance, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) is highly selective for cells expressing the HSV-1 TK gene. nih.gov Interestingly, some studies have shown that certain thymidine analogs can be phosphorylated and exert cytotoxic effects even in cells lacking both cellular and viral thymidine kinase, suggesting the involvement of other phosphorylation pathways. nih.gov The development of nucleoside analogs with high affinity for HSV-1 TK is an active area of research, with the goal of creating more effective and selective cancer therapies. researchgate.netresearchgate.net

In Vitro Antitumor Activity of Analog-Monoclonal Antibody Conjugates

The conjugation of cytotoxic drugs to monoclonal antibodies (mAbs) that target tumor-associated antigens is a promising strategy to enhance the selectivity and efficacy of cancer therapy. nih.gov These antibody-drug conjugates (ADCs) are designed to deliver the cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity. nih.govnih.gov

The nucleoside analog 2'-deoxy-5-fluorouridine (5-FUdr), a more potent derivative of 5-fluorouracil (B62378), has been successfully conjugated to monoclonal antibodies. nih.gov In vitro studies have demonstrated that these conjugates can be selectively cytotoxic to tumor cells expressing the target antigen. For example, a 5-FUdr-anti-Ly-2.1 mAb conjugate was significantly more active against a murine thymoma cell line expressing the Ly-2.1 antigen compared to a cell line that did not express this antigen. nih.gov

The effectiveness of these ADCs can be influenced by several factors, including the number of drug molecules conjugated to each antibody and the stability of the linker connecting the drug to the antibody. nih.gov Research has also explored the role of the tumor microenvironment, including tumor-associated macrophages, in the processing and antitumor activity of ADCs. nih.gov

Structure Activity Relationship Sar Studies of 2 Deoxy 5 2 Fluorovinyl Uridine Derivatives

Influence of C-5 Substituent Modifications on Biological Efficacy

The substituent at the C-5 position of the pyrimidine (B1678525) ring plays a pivotal role in the biological activity of 2'-deoxyuridine (B118206) analogs. Research has demonstrated that modifications at this position can significantly impact the compound's efficacy, particularly its antiviral and antineoplastic properties.

The introduction of a vinyl group at the C-5 position, as seen in 2'-deoxy-5-vinyluridine, has been a key area of investigation. While 2'-deoxy-5-vinyluridine itself shows limited biological activity, its derivatives, particularly those with halogenated vinyl groups, exhibit potent effects. For instance, the presence of a halogen on the vinyl substituent can dramatically enhance antiviral activity.

A comparative analysis of various C-5 substituents highlights the importance of the vinyl moiety. Analogs with a C-C double bond in the 5-substituent that is conjugated with the pyrimidine ring have been found to be more potent antiviral agents than their non-conjugated or alkyl-substituted counterparts. This increased activity is attributed to a greater affinity for viral thymidine (B127349) kinase and, for the corresponding 5'-triphosphate, for viral DNA polymerase.

The nature of the halogen on the vinyl group also influences biological efficacy. Studies on (E)-5-(2-halovinyl)-2'-deoxyuridines have shown that the type of halogen (e.g., chloro, bromo, iodo) can modulate the antiviral spectrum and potency. acs.org The introduction of a fluorine atom in the vinyl group, as in 2'-Deoxy-5-(2-fluorovinyl)uridine, represents a strategic modification to potentially enhance metabolic stability and alter electronic properties, thereby influencing its interaction with target enzymes.

Furthermore, other modifications at the C-5 position, such as the introduction of azole or oxime-containing substituents, have been explored. nih.gov While some of these analogs have shown antiherpetic activity, the nature and size of the substituent are critical determinants of their efficacy and cytotoxicity.

Table 1: Influence of C-5 Substituent on Antiviral Activity of 2'-Deoxyuridine Analogs

| Compound | C-5 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2'-Deoxy-5-vinyluridine | -CH=CH2 | Low to no significant antiviral or anti-leukemic activity. nih.gov | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine | -(E)-CH=CHBr | Potent and selective anti-herpes simplex virus type 1 (HSV-1) activity. | |

| 2'-Deoxy-5-vinylcytidine | -CH=CH2 (on a cytidine (B196190) scaffold) | Active against herpes virus replication (ID50: 0.2 microgram/ml for HSV-1 and HSV-2). nih.gov | nih.gov |

| 5-Azole-substituted 2'-deoxyuridines | Azole rings | Exhibit antiherpetic activities with low toxicities. nih.gov | nih.gov |

| 5-Oxime-substituted 2'-deoxyuridines | Oxime groups | Inhibitory effects comparable to azole-containing analogs but with higher cytotoxicity. nih.gov | nih.gov |

Stereochemical Considerations in Molecular Recognition and Biological Activity

The three-dimensional arrangement of atoms within this compound and its derivatives is a critical determinant of their interaction with biological targets and, consequently, their therapeutic activity.

Impact of E and Z Isomerism

The geometric isomerism of the 2-fluorovinyl substituent at the C-5 position, designated as (E) (entgegen, opposite) and (Z) (zusammen, together), has a profound impact on biological activity. For the closely related compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine, the (E)-isomer is significantly more active against herpes simplex virus type 1 (HSV-1) than the (Z)-isomer. This pronounced difference in activity underscores the high stereospecificity of the target viral enzyme, thymidine kinase. The (E) configuration is thought to allow for a more favorable interaction within the enzyme's active site. While direct comparative studies on the (E) and (Z) isomers of this compound are not as extensively documented, the established precedent with other 5-(2-halovinyl) derivatives strongly suggests that the (E)-isomer is likely to be the more biologically active form.

Design Principles for Enhanced Analog Functionality

To improve the therapeutic potential of this compound, medicinal chemists employ various strategies to enhance its metabolic stability and target engagement.

Strategies for Improving Metabolic Stability of Phosphate (B84403) Analogs

A significant challenge in the development of nucleoside-based therapeutics is their metabolic instability, particularly the susceptibility of their phosphate analogs to degradation by phosphatases. To overcome this, various prodrug approaches have been developed. For instance, the monophosphate of this compound, which is the initial active metabolite, can be protected to enhance its cellular uptake and prevent premature dephosphorylation.

One strategy involves the use of phosphoramidate (B1195095) prodrugs, where the phosphate group is masked with amino acid esters and an aryl group. These ProTide (Pro-drug nucleotide) technologies can effectively deliver the monophosphate into the cell, where it is then metabolized to the active triphosphate form.

Another approach focuses on modifying the 5'-position of the nucleoside to hinder the conversion to the triphosphate, which can sometimes lead to toxicity. acs.orgnih.gov By introducing small substituents at the 5'-carbon, it is possible to create analogs that are poor substrates for further phosphorylation while retaining activity at the monophosphate level, for example, as inhibitors of thymidylate synthase. acs.orgnih.gov This strategy could be applied to this compound to develop analogs with a more favorable metabolic profile and reduced off-target effects.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2'-Deoxy-5-vinyluridine |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine |

| (Z)-5-(2-Bromovinyl)-2'-deoxyuridine |

| 2'-Deoxy-5-vinylcytidine |

| 2'-fluoro-arabinofuranosyl |

| 5-fluoro-2'-deoxyuridine (B1346552) (Floxuridine) |

| 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) |

Rational Design Based on Binding Pocket Structures

The rational design of derivatives of this compound has been significantly guided by the structural characteristics of the binding pockets of their target enzymes, primarily viral and human thymidine kinases (TK) and thymidylate synthase (TS). By understanding the specific interactions between the nucleoside analogs and the amino acid residues within these active sites, researchers have been able to strategically modify the parent compound to enhance its potency, selectivity, and pharmacokinetic properties.

A key target for these antiviral nucleosides is the thymidine kinase of herpes simplex virus (HSV). The crystal structures of HSV-1 TK have revealed a binding site that can accommodate various substituents at the 5-position of the pyrimidine ring. This pocket provides opportunities for designing derivatives with improved affinity and selectivity for the viral enzyme over its human counterparts. The bound deoxythymidine leaves a cavity at position 5 of the base, which can accommodate different chemical groups. nih.gov This structural feature is crucial for the rational design of 5-substituted 2'-deoxyuridine analogs.

Molecular modeling studies and the analysis of co-crystal structures have provided detailed insights into the binding modes of these inhibitors. For instance, in the case of related 2'-fluoro-substituted dUMP/FdUMP analogues interacting with thymidylate synthase, the orientation of the sugar and pyrimidine rings within the active site is critical for inhibitory activity. The binding of some analogs suggests a role for active site residues like Trp 80 in stabilizing the pyrimidine ring through hydrophobic stacking. nih.gov Such insights allow for the design of new derivatives with modifications that optimize these interactions.

The design of derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), a close analog of this compound, offers a clear example of this rational design process. Modifications at the 3'- and 5'-positions of the sugar moiety have been shown to have differential effects on the binding affinity for viral and human thymidine kinases. nih.gov This highlights the importance of considering the entire molecule, not just the pyrimidine base, in the design of new antiviral agents.

The following tables present data on the inhibitory activities and binding affinities of various 5-substituted 2'-deoxyuridine derivatives, illustrating the structure-activity relationships that inform rational drug design.

Table 1: Inhibitory Activity of 5-Substituted 2'-Deoxyuridine Analogs against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | 5-Substituent | IC₅₀ (µM) for HSV-1 |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | -(E)-CH=CHBr | 0.06-0.22 |

| 5-azidomethyl-2'-deoxyuridine | -CH₂N₃ | > BVDU |

| 5-formyl-2'-deoxyuridine | -CHO | > 5-azidomethyl-UdR |

| 5-hydroxymethyl-2'-deoxyuridine | -CH₂OH | > 5-formyl-UdR |

| 5-mercaptomethyl-2'-deoxyuridine | -CH₂SH | > 5-hydroxymethyl-UdR |

| 5-benzyloxymethyl-2'-deoxyuridine | -CH₂OCH₂Ph | > 5-hydroxymethyl-UdR |

| Data sourced from a study on the efficiency and selectivity of 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. nih.gov |

Table 2: Binding Affinities of Sugar-Modified BVDU Derivatives for Viral and Human Thymidine Kinases

| Compound | Modification | Relative Affinity for HSV-1 TK | Relative Affinity for Human TK |

| BVDU | None | High | Low |

| 5'-azido-BVDU | 5'-azido substitution | High | Very Low |

| 5'-amino-BVDU | 5'-amino substitution | High | Very Low |

| This table is a qualitative representation based on findings that 5'-azido and 5'-amino derivatives of BVDU show selective affinity for HSV-1 TK. nih.gov |

The data clearly indicate that the nature of the substituent at the 5-position significantly influences the antiviral activity. The (E)-5-(2-bromovinyl) group in BVDU confers high potency against HSV-1. nih.gov Furthermore, modifications to the sugar moiety, such as the introduction of an azido (B1232118) or amino group at the 5'-position, can dramatically increase the selectivity of the compound for the viral thymidine kinase over the human enzyme. nih.gov This selectivity is a cornerstone of rational drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Advanced Research Applications and Methodological Considerations

Applications as Molecular Probes and in Labeling Techniques

The unique structural features of 2'-Deoxy-5-(2-fluorovinyl)uridine and its analogs make them valuable tools for interrogating biological systems. Their ability to be incorporated into nucleic acids and the reactivity of their substituents enable their use in a variety of molecular probing and labeling methodologies.

Use as Reactive Sites for Oligonucleotide-Protein/Peptide Interaction Studies

The vinyl group in nucleoside analogs serves as a reactive site, making them valuable for studying the intricate interactions between oligonucleotides and proteins or peptides. While direct studies on this compound for this specific application are not extensively documented, the principle is well-established with structurally similar compounds. For instance, oligonucleotides containing the related 5-vinyluracil (B15639) can be incorporated into DNA and have been shown to interact with various cellular components. The electron-withdrawing nature of the fluorine atom in the fluorovinyl group is expected to influence the reactivity of the double bond, potentially altering its interaction with amino acid residues in proteins. This makes it a candidate for cross-linking studies, where the vinyl group can form covalent bonds with nearby proteins upon activation, allowing for the identification and characterization of DNA-binding proteins and their specific binding sites.

Methodologies for DNA Synthesis Assays (Referencing Related Analogs)

The assessment of DNA synthesis is fundamental in many areas of biological research. Nucleoside analogs are powerful tools for this purpose, as they can be incorporated into newly synthesized DNA and subsequently detected. A prominent example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which is detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as a "click" reaction.

A closely related analog, 5-vinyl-2'-deoxyuridine (B1214878) (VdU), offers an alternative and complementary method for tracking DNA replication. VdU can be detected through a bioorthogonal reaction involving an alkene-tetrazine ligation. This allows for multi-labeling experiments in conjunction with other analogs like EdU, enabling researchers to distinguish different populations of cells that have replicated their DNA at different times. Given its structural similarity, this compound is a strong candidate for similar DNA synthesis assays, with the fluorine atom potentially influencing its incorporation efficiency and the kinetics of its detection chemistry.

| Nucleoside Analog | Detection Method | Key Features |

| 5-ethynyl-2'-deoxyuridine (EdU) | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction) | High efficiency and specificity; does not require DNA denaturation. |

| 5-vinyl-2'-deoxyuridine (VdU) | Alkene-tetrazine ligation | Bioorthogonal to the "click" reaction, allowing for multi-labeling experiments. |

Potential in Radiolabeling for Research Imaging (Referencing Fluorinated Nucleosides)

Fluorinated nucleosides are of great interest for the development of radiotracers for positron emission tomography (PET) imaging, a non-invasive technique to visualize and quantify biological processes in vivo. The introduction of a fluorine-18 (B77423) (¹⁸F) atom, a positron-emitting radionuclide with favorable decay properties, into a nucleoside analog can create a powerful imaging probe.

The rationale behind using radiolabeled nucleosides is that rapidly proliferating cells, such as those in tumors, have an increased demand for nucleosides for DNA synthesis. Therefore, a radiolabeled nucleoside analog can be preferentially taken up by these cells, allowing for their visualization with PET. While the direct radiolabeling of this compound with ¹⁸F for imaging is an area of ongoing research, the principle is well-supported by studies with other fluorinated nucleosides. For example, [¹⁸F]fluorothymidine (FLT) is a well-established PET tracer for imaging cell proliferation. The synthesis of various ¹⁸F-labeled nucleoside analogs is an active area of research, and the fluorovinyl moiety of this compound presents a potential site for the introduction of ¹⁸F, which could lead to novel PET tracers for oncology and other fields.

Molecular Mechanisms of Resistance to Nucleoside Analogs in Research Models

The development of resistance is a significant challenge in the therapeutic application of nucleoside analogs and is an important area of study in research models. Resistance mechanisms can be complex and multifactorial, often involving alterations in cellular pathways that metabolize the analog or in the viral or cellular targets of the drug.

For fluorinated pyrimidines like 5-fluorouracil (B62378) (5-FU), a related compound, resistance can arise from several mechanisms. These include:

Decreased activation of the prodrug: Nucleoside analogs often require phosphorylation to their active triphosphate form. A decrease in the activity of the enzymes responsible for these phosphorylation steps, such as thymidine (B127349) kinase, can lead to reduced levels of the active drug and thus resistance.

Increased drug inactivation: Catabolic enzymes can degrade the nucleoside analog into inactive forms. Upregulation of these enzymes can lead to enhanced drug clearance and reduced efficacy.

Alterations in the drug target: The primary target of many pyrimidine (B1678525) analogs is thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Mutations in the gene encoding TS that reduce the binding affinity of the drug or an increase in the expression of TS can overcome the inhibitory effect of the analog.

Changes in drug transport: Reduced uptake of the drug into the cell or increased efflux can also contribute to resistance.

These mechanisms, identified in the context of 5-FU and other nucleoside analogs, provide a framework for understanding potential resistance to this compound in various research models, including cancer cell lines and virus-infected cells.

Computational and Structural Biology Approaches in Analog Design

The rational design of novel nucleoside analogs with improved efficacy and reduced toxicity relies heavily on computational and structural biology approaches. These methods provide insights into the molecular interactions between the analog and its target, guiding the synthesis of new compounds with desired properties.

Cyclic Voltammetry in Mechanistic Investigations

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical compounds. In the context of fluorinated pyrimidines, CV can provide valuable information about their electrochemical behavior, which can be related to their mechanism of action.

Studies on 5-fluorouracil (5-FU) have demonstrated that it undergoes an irreversible oxidation process at a glassy carbon electrode. nih.gov The oxidation peak potential and current are dependent on factors such as the pH of the solution and the scan rate. nih.gov The irreversible nature of the oxidation suggests that the electron transfer is followed by a chemical reaction, leading to the formation of an electrochemically inactive product.

| Compound | Electrode | Key Findings from Cyclic Voltammetry |

| 5-Fluorouracil (5-FU) | Glassy Carbon Electrode | Irreversible oxidation process. nih.gov |

| 5-FU Derivatives | DNA-modified Gold Electrode | Interaction with DNA can be studied and quantified. electrochemsci.orgdoi.orgresearchgate.net |

Crystal Structure Analysis in Rational Design

Furthermore, the crystal structure analysis provides precise information about the geometry of the 5-substituted vinyl group. The plane of the bromovinyl group is slightly twisted relative to the plane of the pyrimidine base. nih.gov This subtle structural feature can have significant implications for the molecule's interaction with amino acid residues in the target enzyme's binding pocket. Understanding this geometry is vital for designing analogs with improved binding affinity and specificity.

The crystal packing reveals a complex network of intermolecular hydrogen bonds. nih.gov These interactions, which involve the hydroxyl groups of the deoxyribose and the keto and amino functionalities of the uracil (B121893) base, are fundamental to the stability of the crystal lattice and provide a model for the types of interactions the molecule can form with its biological target. For instance, the ability to form specific hydrogen bonds is a key determinant of the substrate specificity of viral thymidine kinases, which are often the activating enzymes for this class of antiviral compounds.

Q & A

Q. What are the common synthetic routes for 2'-Deoxy-5-(2-fluorovinyl)uridine, and how is the compound characterized?

Methodological Answer: The synthesis typically involves modifying the 5-position of 2'-deoxyuridine. A validated approach includes:

- Oxidative coupling : Using 2'-deoxyuridine as a precursor, 2-iodoxybenzoic acid in acetonitrile at 80°C for 6 hours introduces reactive intermediates for fluorovinyl substitution .

- Phosphonate linkage : [(Diethoxyphosphinyl)methyl]triphenylphosphorane in DMSO facilitates phosphonate bond formation, yielding intermediates for Suzuki-Miyaura cross-coupling with fluorovinyl boronic acids (75–91% yield) .

- Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes protecting groups (32–71% yield) .

Q. Characterization methods :

Q. What is the proposed mechanism of action for this compound in antiviral or anticancer research?

Methodological Answer: The compound acts as a thymidine analog , disrupting DNA synthesis:

- DNA incorporation : The fluorovinyl group sterically hinders DNA polymerase, terminating chain elongation. Studies on trifluoromethyl analogs show incorporation into DNA at rates comparable to 5-fluorouracil .

- Enzyme inhibition : Competes with thymidine for phosphorylation by thymidine kinase, reducing dTTP pools and impairing replication .

- Metabolic stability : Fluorine substitution enhances resistance to enzymatic degradation (e.g., thymidine phosphorylase), prolonging intracellular retention .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Based on Safety Data Sheets (SDS) for related uridine derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Methodological Answer: Key challenges and solutions:

- Low coupling efficiency : Replace DMSO with anhydrous DMF to stabilize reactive intermediates during Suzuki-Miyaura cross-coupling .

- Byproduct formation : Use Pd(PPh₃)₄ catalyst with Na₂CO₃ to suppress homocoupling of boronic acids .

- Purification : Employ flash chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization in ethanol/water to isolate high-purity product (>95%) .

Q. How does the stability of this compound vary under different experimental conditions?

Methodological Answer: Stability studies on analogs reveal:

- pH sensitivity : Degrades rapidly at pH < 3 (hydrolysis of glycosidic bond) but remains stable at pH 7.4 (PBS buffer, 24 hours) .

- Thermal stability : Decomposes above 182°C (TGA analysis); store lyophilized powder at -80°C for long-term use .

- Light exposure : UV irradiation (254 nm) induces photolytic cleavage of the fluorovinyl group; use amber glassware .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix interference : Co-eluting metabolites in plasma require SPE cleanup (C18 cartridges) prior to LC-MS/MS .

- Detection limits : Optimize MRM transitions (e.g., m/z 295→179 for quantification) with a lower limit of 0.1 ng/mL .

- Isotopic labeling : Use ¹³C-labeled internal standards to correct for ion suppression in ESI-MS .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Methodological Answer: Discrepancies arise from:

- Metabolic activation : Cell lines with high thymidine kinase activity (e.g., HCT-116) show enhanced sensitivity due to efficient phosphorylation .

- DNA repair capacity : Cells proficient in base excision repair (BER) exhibit resistance; combine with BER inhibitors (e.g., methoxyamine) to potentiate efficacy .

- Dosing schedules : Pulsed exposure (e.g., 24-hour treatment followed by washout) mimics pharmacokinetic profiles observed in vivo, reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.